1-(3-Propoxyphenyl)ethanone

Description

Significance within Ethanone (B97240) Derivatives Research

Ethanone derivatives, particularly substituted acetophenones, are foundational materials in organic synthesis. ontosight.ai They serve as precursors for a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. ontosight.aisigmaaldrich.com The significance of 1-(3-Propoxyphenyl)ethanone lies in its role as a versatile chemical intermediate. indiamart.comindiamart.com The presence of both a reactive ketone group and an ether linkage provides multiple sites for chemical modification.

Alkoxy-substituted acetophenones are frequently employed in reactions such as the Friedel-Crafts acylation and the Fries rearrangement to create more elaborate molecular architectures. sigmaaldrich.comderpharmachemica.com The propoxy group, in particular, enhances the lipophilicity (fat-solubility) of the molecule compared to smaller alkoxy groups like methoxy (B1213986), which can be a desirable property when designing molecules intended to interact with biological systems. cymitquimica.com Researchers utilize compounds like this compound and its analogues to investigate structure-activity relationships, where variations in the alkoxy chain length or position can lead to different biological or material properties. derpharmachemica.combohrium.com

Overview of Structural Features Relevant to Research Directions

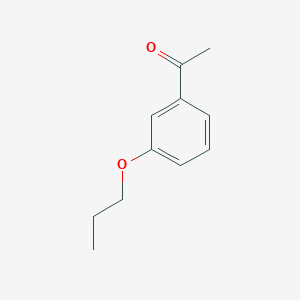

The molecular structure of this compound is defined by three key components: the phenyl ring, the ethanone (acetyl) group, and the propoxy group. nih.gov

The Phenyl Ring: This aromatic core is the scaffold upon which the functional groups are arranged. Its electron system can be influenced by the attached groups, affecting the reactivity of the ring in electrophilic aromatic substitution reactions.

The Ethanone Group (-COCH₃): This group is a meta-directing deactivator in electrophilic aromatic substitution, meaning it directs incoming electrophiles to the positions meta to itself. The carbonyl (C=O) within this group is a key reactive site, susceptible to nucleophilic attack, reduction to an alcohol, or oxidation.

The interplay between these functional groups dictates the compound's chemical behavior and makes it a useful model for studying reaction mechanisms, such as the Fries rearrangement, where an acyl group migrates from a phenolic ester to the aryl ring. sigmaaldrich.comwikipedia.org

Current State of Academic Inquiry on this compound and Analogues

Current research involving this compound and its analogues primarily focuses on their application as intermediates in organic synthesis. While specific studies dedicated solely to this compound are not abundant, the broader class of alkoxy-substituted acetophenones is actively investigated.

Research in this area includes:

Synthesis of Heterocyclic Compounds: Alkoxy-substituted acetophenones are common starting materials for synthesizing various heterocyclic compounds, which are core structures in many pharmaceutical agents. derpharmachemica.com For example, they can be used to create quinoline (B57606) derivatives, a class of compounds known for a wide range of biological activities. derpharmachemica.com

Development of Novel Synthesis Methods: The synthesis of alkoxy acetophenones themselves is a subject of study. derpharmachemica.com While Friedel-Crafts acylation is a traditional method, research continues into more efficient and regioselective methods, such as modifications of the Fries rearrangement or Williamson ether synthesis to attach the alkoxy chain. derpharmachemica.compw.live

Liquid Crystal Research: Analogous structures containing long alkoxy chains are investigated for their potential as liquid crystals. bohrium.com The length and position of the alkoxy chain are critical factors in determining the mesomorphic (liquid crystalline) properties of these molecules. bohrium.com

Medicinal Chemistry: Analogues of this compound are synthesized and evaluated for potential biological activities. ontosight.ai The core acetophenone (B1666503) structure is a common feature in many biologically active molecules, and modifying substituents like the propoxy group allows for the fine-tuning of these activities. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 121704-77-6 |

| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)C |

| InChI Key | NJVMQLXTCKOYLY-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVMQLXTCKOYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409145 | |

| Record name | 1-(3-propoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121704-77-6 | |

| Record name | 1-(3-propoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Propoxyphenyl Ethanone and Its Derivatives

Established Synthetic Pathways for Related Ethanones and Chalcones

Friedel-Crafts Acylation Approaches

A primary and well-established method for the synthesis of aryl ketones, including ethanones, is the Friedel-Crafts acylation. wikipedia.org This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of 1-(3-propoxyphenyl)ethanone, propoxybenzene (B152792) would serve as the aromatic substrate. guidechem.com The reaction deactivates the product, preventing further substitution. organic-chemistry.org

The classical approach often requires a stoichiometric amount of the Lewis acid catalyst because both the reactant and the ketone product can form complexes with it. wikipedia.org The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the catalyst. The final ketone is obtained after an aqueous workup to decompose the complex. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient methods. These include the use of solid acid catalysts and solvent-free conditions, which can simplify the purification process and reduce waste. beilstein-journals.org For instance, zinc oxide (ZnO) has been demonstrated as an effective catalyst for Friedel-Crafts acylation. organic-chemistry.org

Nucleophilic Substitution Reactions in Derivative Synthesis

Nucleophilic substitution is a fundamental reaction in organic synthesis and is employed in the derivatization of this compound. masterorganicchemistry.com This type of reaction is crucial for introducing various functional groups onto the aromatic ring or side chain, leading to a diverse range of derivatives. evitachem.com

For example, the synthesis of ether-linked derivatives can be achieved through nucleophilic substitution. A common method involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. In a relevant synthesis, 2,4-dihydroxy-3-propylacetophenone was treated with sodium hydride to form a phenoxide, which then reacted with 4-nitro-1-(3-chloropropoxy)benzene to yield an ether-linked product. prepchem.com Similarly, the propoxy group of this compound itself is often introduced via a Williamson ether synthesis, where a phenoxide reacts with a propyl halide.

Furthermore, the synthesis of amine-containing derivatives often utilizes nucleophilic substitution, where an amine acts as the nucleophile, displacing a leaving group on a suitable substrate. evitachem.com

Condensation Reactions for Chalcone (B49325) and Thiosemicarbazide (B42300) Analogues

Chalcone Synthesis:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominently synthesized through the Claisen-Schmidt condensation reaction. derpharmachemica.comekb.eg This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. derpharmachemica.comnih.gov In the context of this compound, it would serve as the ketone component, reacting with various aromatic aldehydes to produce a wide array of chalcone derivatives.

The general procedure involves dissolving the ethanone (B97240) and aldehyde in a solvent like ethanol, followed by the dropwise addition of an aqueous base solution, such as sodium hydroxide. derpharmachemica.com The reaction is typically stirred for several hours at room temperature. researchgate.net Neutralization with a dilute acid then precipitates the crude chalcone, which can be purified by recrystallization or column chromatography. derpharmachemica.com

Thiosemicarbazide Analogue Synthesis:

Thiosemicarbazide derivatives are typically prepared through the condensation reaction of a thiosemicarbazide with a ketone or an aldehyde. nih.govirjmets.com To synthesize analogues from this compound, the ketone would be reacted with a substituted or unsubstituted thiosemicarbazide.

The reaction is generally carried out by stirring a mixture of the ketone and the thiosemicarbazide in a solvent such as methanol (B129727), sometimes with a catalytic amount of acid, at room temperature for an extended period. nih.govchemmethod.com The resulting thiosemicarbazone product often precipitates from the reaction mixture and can be collected by filtration and purified. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of synthesized compounds while minimizing reaction time and environmental impact.

For Friedel-Crafts Acylation: Key variables include the choice of catalyst, solvent, temperature, and the ratio of reactants. While traditional methods use stoichiometric amounts of AlCl₃, research has explored the use of catalytic amounts of milder Lewis acids or Brønsted acids, particularly for activated aromatic rings. wikipedia.org The use of deep eutectic solvents (DESs) as new reaction media has also been investigated as a greener alternative to volatile organic solvents. researchgate.net Mechanochemical approaches, using ball-milling, have also been shown to effectively carry out Friedel-Crafts acylations under solvent-free conditions, with optimization of milling time and catalyst-to-reagent ratios leading to high yields. beilstein-journals.org

For Condensation Reactions: In chalcone synthesis, the concentration of the base, reaction temperature, and stirring time are critical factors. Maintaining a temperature between 20-25°C can be important for preventing side reactions. derpharmachemica.com The molar ratio of the reactants is also a key parameter to optimize. researchgate.net For thiosemicarbazone synthesis, the choice of solvent and the use of a catalyst can influence the reaction rate and yield. While many preparations proceed at room temperature, gentle heating under reflux may be employed to increase the reaction speed. irjmets.com

The table below summarizes the optimization of conditions for a related Friedel-Crafts acylation reaction.

| Entry | Catalyst | Catalyst Amount (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | AlCl₃ | 2.5 | None (Ball Mill) | 1 | 79 |

| 2 | AlCl₃ | 1.0 | None (Ball Mill) | 2 | Lower Yield |

| 3 | Phthalic Anhydride | Equimolar | Solution | - | Quantitative |

This data is adapted from a study on mechanochemical Friedel-Crafts acylations and is presented for illustrative purposes. beilstein-journals.org

Purification Strategies for Synthesized Compounds

The purity of the final compound is paramount, and various techniques are employed to remove unreacted starting materials, by-products, and catalysts.

Recrystallization: This is a common and effective method for purifying solid compounds. prepchem.com The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. For chalcones, rectified spirit or methanol is often used. derpharmachemica.comgoogle.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. derpharmachemica.com A stationary phase, such as silica (B1680970) gel, is used, and a mobile phase (eluent) is chosen to separate the components based on their differential adsorption. This technique is frequently used for the purification of chalcones and other derivatives. derpharmachemica.com

Washing/Extraction: An aqueous workup is standard for many reactions. This involves washing the organic layer with water, acidic or basic solutions to remove inorganic salts and other water-soluble impurities. For instance, after a Friedel-Crafts reaction, the mixture is typically poured into water to decompose the catalyst complex. google.com

Fractional Distillation and Freezing: For liquid ketones like acetophenone, fractional distillation can be used to separate it from impurities with different boiling points. google.com Fractional freezing, where the material is cooled to induce crystallization of the pure compound, can also be a highly effective purification method. google.com

Solid-Phase Scavenging: This modern technique uses polymer resins to selectively bind and remove impurities or excess reagents from a reaction mixture, simplifying the purification process. researchgate.net

Novel Synthetic Approaches and Catalyst Development for this compound Derivatives

The field of organic synthesis is continually evolving, with a focus on developing more sustainable, efficient, and selective methods.

Catalyst Development: There is a significant drive to replace traditional stoichiometric Lewis acids in Friedel-Crafts reactions with more environmentally benign and reusable catalysts. researchgate.net Heterogeneous catalysts, such as metal oxides and zeolites, are advantageous as they can be easily separated from the reaction mixture. organic-chemistry.org Recent research has explored the use of indium tribromide (InBr₃) with dimethylchlorosilane, which allows for the use of stable esters as acylating agents under mild conditions. organic-chemistry.org Metal triflates in deep eutectic solvents have also emerged as an effective catalytic system. researchgate.net Furthermore, phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) has been shown to be an efficient and reusable catalyst for Friedel-Crafts acylation, often facilitated by ultrasound irradiation. acs.orgnih.gov

Novel Reaction Pathways: Beyond traditional methods, new coupling reactions are being developed for the synthesis of chalcones and related structures. These include palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings, which offer alternative ways to form the key carbon-carbon bonds. ekb.egnih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are also gaining prominence as they reduce waste and improve efficiency. nih.gov For instance, the synthesis of benzochromene derivatives has been achieved through a three-component reaction catalyzed by a water extract of wood ash, highlighting a move towards green chemistry. nih.gov The development of novel catalysts, such as ternary nitrides for ammonia (B1221849) synthesis, showcases the broader trend of innovation in catalysis that could inspire new approaches for ethanone derivative synthesis. rsc.org

Elucidation of Reaction Mechanisms and Chemical Transformations

Michael Addition Reaction Mechanisms for Related α,β-Unsaturated Carbonyl Systems

Derivatives of 1-(3-propoxyphenyl)ethanone, specifically α,β-unsaturated ketones (chalcones), can be synthesized via condensation with aromatic aldehydes. These compounds are excellent substrates for Michael addition reactions. orientjchem.org The Michael reaction is a 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). orientjchem.org

The mechanism involves the attack of the nucleophile on the electron-deficient β-carbon of the conjugated system. This breaks the π-bond, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields the final adduct. A wide range of nucleophiles, including other enolates, amines, thiols, and nitroalkanes, can act as Michael donors. chemrevlett.commetu.edu.tr

| Reaction | Michael Donor | Michael Acceptor | Mechanism | Reference(s) |

| Nitro-Michael Addition | Nitromethane | Chalcone (B49325) | Conjugate addition of the nitronate anion to the β-carbon of the chalcone. | chemrevlett.com |

| Sulfa-Michael Addition | Thiols (e.g., methyl thioglycolate) | Chalcone | Conjugate addition of a thiolate nucleophile, often catalyzed by bifunctional organocatalysts. | metu.edu.tr |

| Enolate Addition | Cyclohexanone (B45756) | Chalcone | Base-catalyzed formation of a cyclohexanone enolate, which adds to the chalcone. | sioc-journal.cn |

Kinetics of Chemical Reactions Involving this compound and its Analogues

Kinetic studies of reactions involving acetophenones provide quantitative insight into their reaction mechanisms.

The oxidation of acetophenones by potassium permanganate (B83412) and acid dichromate has been found to be first order with respect to both the substrate and the oxidant. asianpubs.orgresearchgate.net Studies on a series of substituted acetophenones revealed that electron-withdrawing groups on the phenyl ring accelerate the reaction rate, while electron-donating groups retard it. asianpubs.orgresearchgate.net This relationship is often quantified using the Hammett equation, which yields a positive rho (ρ) value, indicating the buildup of negative charge in the transition state, consistent with an attack on the enol or enolate form. asianpubs.org

In the enantioselective reduction of acetophenone (B1666503) analogues, both steric and electronic factors significantly affect the reaction rate. researchgate.net The presence of bulky ortho-substituents can sterically hinder the approach of the reagent to the carbonyl group, thereby reducing the reaction rate. researchgate.net Conversely, electron-withdrawing substituents like -NO₂ can enhance the initial rate of bioreduction reactions. researchgate.net

| Reaction Type | Kinetic Findings | Effect of Substituents | Reference(s) |

| Permanganate Oxidation | First order in [acetophenone], First order in [oxidant]. | Electron-withdrawing groups accelerate the rate (positive ρ value). | asianpubs.org |

| Acid Dichromate Oxidation | Fractional order in [substrate], First order in [oxidant]. | Electron-withdrawing groups accelerate the rate. | researchgate.net |

| Enantioselective Reduction | Rate is affected by steric and electronic factors. | Ortho-substituents decrease the rate due to steric hindrance. Electron-withdrawing groups can enhance the rate. | researchgate.net |

| Semicarbazone Formation | Reaction rates correlate with Hammett σ⁺ constants. | Negative ρ value (-0.55) indicates an electrophilic attack mechanism. | scispace.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 1-(3-Propoxyphenyl)ethanone provides a distinct fingerprint of its proton environments. The spectrum is expected to show characteristic signals corresponding to the propyl chain, the aromatic ring, and the acetyl group. The terminal methyl group (CH₃) of the propyl chain would appear as a triplet, coupled to the adjacent methylene (B1212753) group. The central methylene group (-CH₂-) of the propyl chain would present as a multiplet (likely a sextet), being coupled to both the terminal methyl and the oxymethylene protons. The oxymethylene protons (-O-CH₂-) would also appear as a triplet, coupled only to the central methylene group. The protons of the acetyl group (-COCH₃) would be observed as a sharp singlet, as they have no adjacent protons. The four protons on the 1,3-disubstituted benzene (B151609) ring would appear in the aromatic region of the spectrum, with complex splitting patterns determined by their ortho, meta, and para coupling relationships.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone group, typically appearing in the 195-210 ppm range. chemguide.co.ukoregonstate.edu The six carbons of the aromatic ring would produce signals in the approximate range of 110-160 ppm, with the carbon attached to the oxygen (C-O) being the most downfield among them due to the deshielding effect of the oxygen atom. The carbons of the propyl chain and the acetyl methyl group would appear in the upfield region of the spectrum. The carbon of the acetyl methyl group typically resonates around 20-30 ppm. chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.5 | Singlet |

| Propyl -O-CH₂- | ~3.9 | Triplet |

| Propyl -CH₂- | ~1.8 | Sextet |

| Propyl -CH₃ | ~1.0 | Triplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~198 |

| Aromatic C-O | ~159 |

| Aromatic C-C=O | ~138 |

| Aromatic CH | ~113-130 |

| Propyl -O-CH₂- | ~70 |

| Acetyl CH₃ | ~27 |

| Propyl -CH₂- | ~22 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1675-1690 cm⁻¹. The precise position is influenced by the conjugation with the aromatic ring. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl and acetyl groups are expected in the 2850-3000 cm⁻¹ region. Two distinct bands for the C-O-C (aryl-alkyl ether) linkage are anticipated: an asymmetric stretching vibration around 1210-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹. In-plane and out-of-plane C-H bending vibrations for the substituted aromatic ring provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

The FT-Raman spectrum provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, often produce very strong signals, which is a characteristic feature for aromatic compounds. researchgate.netresearchgate.net The symmetric C-O-C stretch and the aliphatic C-H vibrations are also readily observed.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, FT-Raman |

| Aliphatic C-H | Stretching | 2850-2980 | FT-IR, FT-Raman |

| C=O (Ketone) | Stretching | 1675-1690 | FT-IR (Strong), FT-Raman (Moderate) |

| Aromatic C=C | Stretching | 1450-1610 | FT-IR, FT-Raman (Strong) |

| C-O-C Ether | Asymmetric Stretch | 1210-1275 | FT-IR (Strong) |

| C-O-C Ether | Symmetric Stretch | 1020-1075 | FT-IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₁₁H₁₄O₂, MW = 178.23 g/mol ), Electron Ionization Mass Spectrometry (EI-MS) would be a common method for analysis.

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•), whose peak would appear at a mass-to-charge ratio (m/z) of 178. This molecular ion is energetically unstable and undergoes fragmentation. chemguide.co.uk The most characteristic fragmentation pathway for acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group. youtube.com This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable 3-propoxybenzoyl cation. This fragment is often the base peak (the most intense peak) in the spectrum, appearing at m/z 163.

Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of an acetyl radical (•COCH₃, 43 Da) and the formation of a 3-propoxyphenyl cation at m/z 135. Further fragmentation of the propoxy group can occur, such as the loss of a propylene (B89431) molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement from the m/z 135 fragment, which would yield a hydroxyphenyl cation at m/z 93.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical (Base Peak) |

| 135 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 107 | [C₇H₇O]⁺ | Fragmentation of the propoxy chain |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule. libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit two main types of electronic transitions. youtube.com

n→π Transition:* This is a lower-energy, and thus lower-intensity (low molar absorptivity, ε), transition involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. For acetophenones, this transition typically appears as a weak shoulder or band at longer wavelengths, around 300-330 nm. rsc.org

π→π Transitions:* These are higher-energy, high-intensity (high ε) transitions involving the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system of the benzene ring and the carbonyl group. These transitions are expected to appear at shorter wavelengths, typically in the range of 240-290 nm.

The presence of the electron-donating propoxy group (-OC₃H₇) on the benzene ring acts as an auxochrome, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π→π* transitions compared to unsubstituted acetophenone (B1666503). rsc.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~245-255 | High |

| π→π* | ~280-290 | Moderate |

Single-Crystal X-ray Diffraction in Structural Validation and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu If a suitable single crystal of this compound can be grown, this technique would provide precise data on its molecular geometry and packing in the solid state. rigaku.comuwaterloo.ca

The analysis would yield exact bond lengths (e.g., C=O, C-O, C-C bonds in the aromatic ring and propyl chain), bond angles, and torsion angles. This information would unequivocally confirm the connectivity of the atoms. Furthermore, it would reveal the conformation of the molecule, particularly the orientation of the propoxy group relative to the plane of the benzene ring and the conformation of the acetyl group.

X-ray diffraction also elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes the identification of any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the physical properties of the solid. While no public crystal structure data for this compound is currently available, this technique remains the gold standard for absolute structural proof.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., TLC, HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for monitoring the progress of a chemical reaction and for a preliminary assessment of purity. This compound, being a moderately polar compound, would be analyzed on silica (B1680970) gel plates using a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The position of the spot, characterized by its retention factor (Rf), helps in identifying the compound relative to starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of compounds. mdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. sielc.com This typically involves a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peaks. sielc.comsielc.com The compound's purity can be determined with high accuracy by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile and thermally stable compound, this compound is ideally suited for analysis by GC-MS. In this technique, the compound is separated from other volatile components in a gas chromatograph, typically using a capillary column with a nonpolar or medium-polarity stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific conditions. phenomenex.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that confirms its identity, as described in section 4.3. GC-MS is a powerful tool for both qualitative identification and quantitative analysis of the compound in complex matrices.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Optimized Geometry and Electronic Structure

To understand the fundamental properties of a molecule like 1-(3-Propoxyphenyl)ethanone, researchers typically begin with quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. damascusuniversity.edu.synih.gov

A common approach involves using the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This is paired with a basis set, such as 6-311G(d,p) or similar, which defines the mathematical functions used to describe the orbitals of the atoms. researchgate.net These calculations determine the molecule's most stable three-dimensional shape (optimized geometry) by finding the lowest energy arrangement of its atoms. From this, key electronic properties like orbital energies and the distribution of electron density can be derived. damascusuniversity.edu.sy

Reactivity Site Prediction via Frontier Orbital Analysis and Electron Density Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). wikipedia.orgyoutube.com

To quantify this, Fukui functions are calculated. wikipedia.org These functions use electron density changes to pinpoint the most reactive atoms for electrophilic, nucleophilic, or radical attacks. scm.comjoaquinbarroso.com Further analysis through Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provides a detailed map of electron pairing and localization, helping to visualize chemical bonds and lone pairs, which are crucial for understanding reaction mechanisms. researchgate.net

Stability Analysis using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Methodologies

The stability of a molecule is influenced by internal electronic interactions. Natural Bond Orbital (NBO) analysis is a technique used to study these interactions by transforming the complex molecular orbitals into localized orbitals that represent familiar chemical concepts like bonds, lone pairs, and core orbitals. researchgate.net This method can quantify the stabilization energy arising from the delocalization of electrons, such as the interaction between a filled (donor) orbital and an empty (acceptor) orbital, which indicates intramolecular charge transfer and hyperconjugation effects. frontiersin.org

The Quantum Theory of Atoms in Molecules (AIM) provides another perspective on chemical bonding. researchgate.net By analyzing the topology of the electron density, AIM can identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds, and determine their strength based on properties at the bond critical point. frontiersin.org

Molecular Docking Simulations for Ligand-Target Interactions

In the context of drug design, molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger macromolecule, typically a protein target. orientjchem.orgbiointerfaceresearch.com The process involves placing the ligand into the binding site of the protein and evaluating its orientation and conformation. u-strasbg.fr

Scoring functions are then used to estimate the binding affinity, often reported as a docking score in units like kcal/mol. biointerfaceresearch.comnih.gov A lower (more negative) score generally indicates a more favorable binding interaction. This simulation helps identify potential drug candidates by predicting their ability to interact with a biological target of interest. u-strasbg.fr

Pharmacophore Modeling and Virtual Screening Approaches in Drug Design

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. ijper.orgmdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). ijper.orgmdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases in a process called virtual screening. ijper.org This allows researchers to filter vast libraries containing millions of compounds to identify novel molecules that possess the necessary features for biological activity, significantly accelerating the initial stages of drug discovery. dntb.gov.ua

Structure Activity Relationship Sar Investigations

Influence of Substituent Effects on Chemical and Pharmacological Properties of Ethanone (B97240) Derivatives

The properties of ethanone derivatives, such as 1-(3-Propoxyphenyl)ethanone, are significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the molecule's electronic and steric characteristics, which in turn affects its interactions with biological targets.

The benzene (B151609) ring and carbonyl group of acetophenones (a class of compounds to which this compound belongs) allow for interactions with biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic effects. Researchers modify the core structure to enhance selectivity or potency. For instance, electron-withdrawing groups (e.g., -NO2, -Cl) at the para position can increase electrophilicity, potentially improving binding to enzymes. Conversely, the propoxy group in this compound is an electron-donating group, which can influence the reactivity of the aromatic ring and the carbonyl group.

A study on 2-benzylidene-1-indanone (B110557) derivatives, which share structural similarities with chalcones derived from ethanones, demonstrated that modifications to the benzene ring significantly impact anti-inflammatory activity. For example, the introduction of hydroxyl groups at the 3' and 4' positions of the benzene ring resulted in a significant increase in IL-6 inhibitory profile. Methylation of the 3'-hydroxy group maintained this activity and increased TNF-α activity, indicating that a methoxy (B1213986) group at this position is favorable. These findings highlight how subtle changes in substitution can lead to pronounced differences in pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a molecule with its biological activity. This approach uses physicochemical properties to predict the activity of new compounds, thereby rationalizing the drug design process.

QSAR models rely on molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. Electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), reflect a molecule's ability to engage in electronic interactions. For instance, a QSAR study on substituted indole (B1671886) derivatives found that the LUMO energy was a significant parameter in describing their anti-inflammatory activity.

Table 1: Common Molecular Descriptors in QSAR

| Descriptor Type | Examples | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energy, Dipole moment, Partial charges | Electron distribution, Reactivity, Polarity |

| Steric | Molar refractivity, van der Waals volume | Molecular size and shape |

| Hydrophobic | LogP (Partition coefficient), π (hydrophobic substituent constant) | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |

Hansch analysis is a classic QSAR approach that creates a mathematical equation to relate biological activity to various physicochemical parameters. The general form of a Hansch equation is:

log(1/C) = k1(hydrophobic parameter) + k2(electronic parameter) + k3(steric parameter) + k4

Where C is the concentration of the compound required to produce a specific biological effect. The parameters used are:

Hydrophobic parameter (π or log P): This describes the lipophilicity of a substituent or the entire molecule. A positive value indicates that the substituent is more hydrophobic than hydrogen. Hydrophobicity is crucial for a drug's ability to cross cell membranes.

Electronic parameter (σ): This is the Hammett substituent constant, which quantifies the electron-donating or electron-withdrawing nature of a substituent.

Steric parameter (Es): This parameter accounts for the size and shape of the substituent.

A Hansch analysis performed on a series of anti-inflammatory and analgesic indole derivatives revealed that the lipophilic parameter (log P) and the electronic parameter (LUMO energy) were important for describing anti-inflammatory activity. This indicates that both the ability of the compounds to partition into lipid environments and their electronic properties play a role in their mechanism of action.

Linear Free Energy Relationships (LFERs) are a fundamental concept in physical organic chemistry that form the basis of many QSAR models, including the Hammett and Hansch equations. LFERs propose that a linear correlation exists between the logarithms of rate constants or equilibrium constants for two different series of reactions that are subject to the same structural modifications.

The Hammett equation is a prime example of an LFER, which relates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives. It is defined as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

In drug design, LFER principles allow chemists to quantitatively predict how a change in a substituent will affect the biological activity of a lead compound, guiding the synthesis of more potent analogues.

Derivatization Strategies for Modulating Activity Profiles

Derivatization, or the chemical modification of a compound, is a key strategy for optimizing its activity, selectivity, and pharmacokinetic properties. For ethanone derivatives, this often involves reactions at the carbonyl group or the aromatic ring to introduce new functional moieties.

A prominent derivatization strategy involves using ethanone derivatives as starting materials for the synthesis of chalcones, which can then be further modified. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an ethanone (like this compound) and a benzaldehyde.

These chalcone (B49325) scaffolds can be hybridized with other pharmacologically active moieties, such as 1,2,3-triazoles, to create novel compounds with enhanced biological activities. The 1,2,3-triazole ring can be introduced via click chemistry, a highly efficient and specific reaction.

Several studies have synthesized and evaluated chalcone-1,2,3-triazole hybrids for their anticancer and antimicrobial activities. A series of novel chalcone-1,2,3-triazole-azole hybrids were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. The SAR studies of these hybrids revealed that the nature of the substituents on both the chalcone and the triazole moieties significantly influenced their cytotoxic effects. For instance, one compound in the series showed excellent antiproliferative activity against a neuroblastoma cell line, suggesting that this hybrid scaffold is a promising lead for developing new anticancer agents. Another study synthesized chalcone-triazole hybrids and found that some of them exhibited neuroprotective effects in oxidative stress-induced neuronal cell damage.

The synthesis of these hybrids typically involves a multi-step process:

Synthesis of a chalcone intermediate bearing a terminal alkyne from an appropriate acetophenone (B1666503).

Synthesis of an azide-containing moiety.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the chalcone and the azide (B81097), forming the 1,2,3-triazole ring.

This modular approach allows for the creation of diverse libraries of hybrid compounds for biological screening.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4'-hydroxyacetophenone |

| 2-benzylidene-1-indanone |

| Chalcone |

Pyrazole (B372694) and Imidazole (B134444) Derivative Generation and Activity Profiling

The generation of pyrazole and imidazole derivatives from this compound typically proceeds through a chalcone intermediate. These chalcones, possessing an α,β-unsaturated ketone moiety, are key precursors for cyclization reactions.

Pyrazole Derivatives: The synthesis of pyrazole derivatives is commonly achieved by the reaction of the 1-(3-propoxyphenyl)-3-(aryl)prop-2-en-1-one chalcone with hydrazine (B178648) hydrate (B1144303) or its substituted analogues. This reaction leads to the formation of a five-membered pyrazole ring. The biological activity of the resulting pyrazole derivatives is highly dependent on the nature and position of substituents on the aryl ring introduced from the aldehyde during the initial chalcone synthesis. While specific activity data for pyrazoles derived directly from this compound is not extensively detailed in available literature, the broader class of chalcone-derived pyrazoles is known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The propoxy group at the meta-position of the phenyl ring is expected to influence the lipophilicity and electronic properties of the molecule, thereby modulating its interaction with biological targets.

Imidazole Derivatives: Imidazole derivatives can also be synthesized from the corresponding chalcone precursors, although the synthetic routes can be more varied. One common method involves a multi-component reaction. The biological profiling of imidazole derivatives is an active area of research, with many compounds demonstrating significant therapeutic potential. For instance, certain imidazole-based chalcone derivatives have been investigated for their antimicrobial activities. The specific contribution of the 3-propoxyphenyl moiety to the activity profile of such imidazole derivatives remains an area for further investigation.

Due to the limited specific data on pyrazole and imidazole derivatives of this compound in the reviewed literature, a detailed data table of their specific biological activities cannot be compiled at this time.

Thiosemicarbazide (B42300) Derivative Formation and Inhibitory Potency

The formation of thiosemicarbazide derivatives from this compound can be achieved through the reaction of the parent ketone with thiosemicarbazide, leading to the formation of a thiosemicarbazone. This class of compounds is well-regarded for its diverse biological activities, including a notable potential for enzyme inhibition.

The inhibitory potency of thiosemicarbazones is often attributed to their ability to chelate metal ions, which are essential cofactors for many enzymes. The general structure of a thiosemicarbazone derived from this compound would feature the 3-propoxyphenyl ethanone moiety linked to the thiosemicarbazide group via an imine bond. The inhibitory profile of these derivatives can be finely tuned by substitutions on the thiosemicarbazide nitrogen atoms.

Research on analogous acetophenone thiosemicarbazones has demonstrated their potential as inhibitors of various enzymes. The presence of the propoxy group in derivatives of this compound could enhance their lipophilicity, potentially improving cell membrane permeability and access to intracellular targets. However, specific inhibitory potency data, such as IC₅₀ values against particular enzymes for thiosemicarbazide derivatives of this compound, are not sufficiently available in the current body of scientific literature to construct a detailed data table. Further targeted studies are required to elucidate the specific structure-activity relationships and inhibitory potential of this particular series of compounds.

Investigations into Pharmacological Activity Mechanisms and Biological Targets Preclinical/cellular Level

Modulatory Effects on Cellular Pathways

Anti-inflammatory Pathway Modulation

While no studies directly link 1-(3-Propoxyphenyl)ethanone to anti-inflammatory activity, research into structurally related compounds, such as chalcones and other propenone derivatives, offers insight into potential mechanisms. Chalcones, which can be synthesized from acetophenones like this compound, have been noted for their wide range of pharmacological effects, including anti-inflammatory actions nih.gov.

Generally, the modulation of inflammatory pathways by small molecules can occur through several key signaling cascades:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating the immune response. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α and inducible nitric oxide synthase (iNOS).

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including JNK, ERK, and p38) plays a critical role in cellular responses to external stimuli and is involved in the production of inflammatory mediators. Attenuation of MAPK signaling is a common mechanism for anti-inflammatory agents nih.gov.

PI3K/Akt Pathway: This pathway is involved in regulating the cellular inflammatory response, and its modulation can influence the activity of immune cells such as macrophages.

Research on various enone-based derivatives has shown that they can inhibit neutrophil-mediated inflammation by affecting pathways involving JNK and Akt phosphorylation nih.gov. However, it must be emphasized that such findings are related to derivatives and not to this compound itself.

Antifolate Mechanisms of Action

Antifolates are a class of drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9) jyoungpharm.orgbeilstein-journals.org. Their primary mechanism involves the inhibition of key enzymes required for the synthesis of DNA, RNA, and certain amino acids beilstein-journals.org.

The principal target for many antifolate drugs is the enzyme Dihydrofolate Reductase (DHFR) beilstein-journals.org. By inhibiting DHFR, these compounds prevent the regeneration of tetrahydrofolate from dihydrofolate, a critical step for maintaining the cellular pool of folate cofactors necessary for nucleotide synthesis jyoungpharm.org. This disruption of DNA and RNA synthesis is particularly effective against rapidly dividing cells.

There is currently no scientific literature available that suggests or investigates whether this compound possesses any antifolate activity or interacts with DHFR or other enzymes in the folate pathway.

Interaction with Other Biological Targets and Macromolecules

The interaction of a chemical compound with biological macromolecules is the foundation of its pharmacological effect. Beyond specific enzyme inhibition, compounds can interact with a variety of targets:

Receptors: Binding to cell surface or intracellular receptors to either activate or block them.

Kinases: As seen in anti-inflammatory mechanisms, kinases like Src, Syk, and TAK1 are common targets for small molecule inhibitors.

Transport Proteins: Interaction with proteins that transport substances across cell membranes, such as the reduced folate carrier (RFC) in the case of some antifolates.

Serum Proteins: Binding to serum proteins like albumin can affect a compound's distribution and availability in the body.

Without specific experimental data, the potential interactions of this compound with these or any other biological targets remain speculative. Future research, including computational docking studies and in vitro binding assays, would be necessary to identify and characterize any such interactions.

Due to the lack of specific research data for this compound in the areas outlined, no data tables can be generated at this time.

Applications in Medicinal Chemistry Research Drug Discovery and Development Lead Optimization

Development as Lead Compounds for Pharmaceutical Synthesis

In the field of drug discovery, a "lead compound" is a chemical structure that displays a desired pharmacological activity and serves as the starting point for developing a new drug. Through a process called lead optimization, the lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. 1-(3-Propoxyphenyl)ethanone is a valuable precursor for generating libraries of chalcone (B49325) derivatives, which can then be screened for various biological activities to identify new lead compounds. The propoxy group on the phenyl ring of this compound can influence the lipophilicity and binding characteristics of the resulting chalcone derivatives, potentially enhancing their interaction with biological targets.

Research on Anti-cancer Agents and Cytotoxic Effects

Chalcones derived from various acetophenones have been extensively investigated for their potential as anti-cancer agents. These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

While direct studies initiating with this compound are not extensively detailed in publicly available literature, the general principle of chalcone synthesis and their subsequent anti-cancer activity is well-established. For instance, numerous studies have demonstrated that chalcones with various substitutions on their aromatic rings exhibit potent cytotoxicity against a range of human cancer cell lines, including breast, lung, prostate, and colon cancer. The α,β-unsaturated ketone moiety in the chalcone backbone is considered a key pharmacophore, capable of interacting with cellular nucleophiles like cysteine residues in proteins, thereby disrupting their function.

For example, a study on a series of synthesized chalcones investigated their cytotoxic potential against five human cancer cell lines: MCF-7 (breast), A549 (lung), PC3 (prostate), HT-29 (colorectal), and WRL68 (liver). Several of the synthesized chalcones demonstrated high cytotoxicity in all cell lines, with IC50 concentrations of less than 20 µg/mL. This highlights the potential of chalcone scaffolds, which can be derived from precursors like this compound, as a promising area for the development of new anti-cancer drugs.

Investigation of Antimicrobial and Antifungal Properties

The rise of antibiotic-resistant bacteria and fungi has created an urgent need for new antimicrobial agents. Chalcones have emerged as a promising class of compounds with broad-spectrum antimicrobial and antifungal activity. The reactive α,β-unsaturated keto group in chalcones is believed to be crucial for their biological action.

Derivatives synthesized from precursors analogous to this compound have demonstrated significant activity against various pathogens. For instance, studies on newly synthesized chalcones have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. In one study, a chalcone with a hydroxyl group in the ortho position of one of the aromatic rings showed significant anti-MRSA activity, with Minimum Inhibitory Concentration (MIC) values ranging from 25-50 μg/ml.

In the realm of antifungal research, chalcone derivatives have been shown to be effective against various fungal species. For example, some synthesized chalcone derivatives exhibited superior or comparable antifungal activity to the commercial drug ketoconazole (B1673606) against the dermatophyte Microsporum gypseum. Another study on chalcone derivatives containing a 1,3,4-thiadiazole (B1197879) moiety found that some of the synthesized compounds exhibited superior antifungal activities in vitro against Phomopsis sp, a plant pathogenic fungus. The in vivo protective activity of one derivative against Phomopsis sp on kiwifruit was significantly superior to that of the commercial fungicide azoxystrobin. These findings underscore the potential of developing effective antimicrobial and antifungal agents by modifying the chalcone scaffold derived from this compound.

Exploration as Antiviral Agents

The antiviral potential of chalcones is another active area of research. These compounds have been shown to inhibit the replication of a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and tobacco mosaic virus (TMV). The mechanisms of action are diverse and can involve the inhibition of viral enzymes, interference with viral entry into host cells, or disruption of viral replication processes.

For example, a study focusing on chalcone derivatives containing a purine (B94841) (sulfur) ether moiety found a compound that exhibited outstanding inhibitory activity against tobacco mosaic virus (TMV) in vivo, with an efficacy significantly superior to the commercial antiviral agent ribavirin. Further investigation revealed that this compound could disrupt the integrity of TMV particles and had a strong binding affinity to the TMV coat protein. This highlights the potential of using this compound as a starting material to synthesize novel chalcones with potent antiviral properties for both agricultural and potential human health applications.

Design and Evaluation of Insecticides and Agrochemicals

The chalcone scaffold is also being explored for its potential in agriculture as a source of new insecticides. The development of resistance to existing chemical pesticides necessitates the discovery of novel insecticidal agents with different modes of action.

Research has shown that certain chalcone derivatives exhibit significant insecticidal activity against various pests. For example, a study on the insect repellent and insecticidal activity of four synthesized chalcone derivatives against the cowpea weevil, Callosobruchus maculatus, found that one of the compounds displayed insecticidal activity. Another study investigating novel chalcone derivatives for their bioefficacy against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest, identified several compounds with promising insecticidal activity. These findings suggest that this compound can serve as a valuable precursor for developing new, potentially safer and more effective insecticides.

Potential as Prospective Respiratory Drugs

The anti-inflammatory properties of chalcones suggest their potential for the treatment of respiratory diseases characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). Chronic inflammation is a key feature of these conditions, and compounds that can modulate inflammatory pathways are of great interest.

While direct research on derivatives of this compound for respiratory diseases is not currently available in the scientific literature, the known anti-inflammatory effects of the broader chalcone class provide a rationale for future investigation. Chalcones have been shown to inhibit the production of pro-inflammatory mediators, which play a crucial role in the pathogenesis of inflammatory airway diseases. For instance, xanthine (B1682287) derivatives, which are a different class of compounds, are used for the relief of bronchospasm in asthma and COPD. Theophylline, a well-known xanthine derivative, has been shown to have anti-inflammatory effects in these conditions. Exploring the anti-inflammatory potential of chalcones derived from this compound could open new avenues for the development of novel respiratory drugs.

Future Research Directions and Translational Perspectives

Advanced Computational Design and Optimization of 1-(3-Propoxyphenyl)ethanone Analogues

The rational design of novel drug candidates is increasingly driven by computational methods, which allow for the prediction of molecular interactions and properties before undertaking complex synthesis. For analogues of this compound, computational design offers a powerful tool to refine their structure for enhanced biological activity.

Computational strategies, such as those used in the design of synthetic chemically inducible dimerization (CID) systems, involve building small-molecule binding sites into protein-protein interfaces de novo. nih.gov This approach can be adapted to design this compound analogues that modulate specific protein interactions. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this effort. For instance, in the development of flavonoid derivatives as monoamine oxidase (MAO) inhibitors, computational design was used to improve selectivity and potency profiles. nih.gov This same methodology can be applied to the this compound scaffold. By modeling interactions with a target's active site, researchers can predict how modifications to the propoxy group, the phenyl ring, or the ethanone (B97240) moiety will affect binding affinity and selectivity.

The goal is to create a diverse library of virtual compounds and prioritize the synthesis of those with the most promising predicted activity. This approach not only accelerates the discovery process but also reduces the costs associated with traditional high-throughput screening.

Exploration of Novel Biological Targets and Mechanisms of Action

While initial research has identified potential antimicrobial, anti-inflammatory, and anticancer activities for related structures, the full therapeutic potential of this compound analogues is yet to be realized. A key area of future research is the identification of novel biological targets and the elucidation of their mechanisms of action.

The structural backbone of this compound is versatile, allowing it to interact with a range of biological molecules. Analogues have been investigated for their effects on various targets:

Neurotransmitter Systems: Derivatives containing piperidine (B6355638) or similar moieties have been studied for their ability to modulate neurotransmitter receptors, such as serotonin (B10506) and dopamine, suggesting potential applications in treating neurological disorders.

Enzyme Inhibition: The core structure is a viable scaffold for designing enzyme inhibitors. For example, related compounds have been explored as inhibitors of cGMP efflux pumps like ABCC5, which could be a strategy for elevating intracellular cGMP levels in cancer therapy. nih.gov Similarly, flavonoid analogues have been optimized as potent and selective inhibitors of MAO-B for potential use in Parkinson's disease. nih.gov

Ion Channels: Structurally similar molecules, such as N-sulfonylphenoxazines, have been identified as inhibitors of neuronal calcium channels (CaV2.2), a validated target for neuropathic pain. rsc.org The propoxyphenyl ethanone structure could be adapted to target these or other ion channels involved in cardiac arrhythmias or other channelopathies. evitachem.com

Future work will involve screening this compound derivatives against a wider array of biological targets. Techniques such as affinity chromatography and proteomics can help identify binding partners, while cell-based assays can clarify the functional consequences of these interactions.

Development of Advanced Derivatization for Enhanced Efficacy and Selectivity

Chemical derivatization is a fundamental strategy for optimizing the therapeutic properties of a lead compound. For this compound, advanced derivatization aims to improve efficacy, enhance selectivity for the biological target, and refine pharmacokinetic properties.

Research has already demonstrated several successful derivatization strategies for related acetophenones and chalcones:

Formation of Heterocyclic Compounds: Phenylethanones can undergo condensation reactions with reagents like hydrazines or guanidine (B92328) to form complex heterocyclic structures such as pyrazolines and pyrimidines. evitachem.com

Click Chemistry for Triazole Synthesis: The core structure can be modified to include azide (B81097) or alkyne groups, allowing for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This has been used to synthesize novel chalcone-1,2,3-triazole hybrids with antiproliferative activity. mdpi.comresearchgate.net This method provides a robust platform for creating diverse molecular libraries.

Side Chain Modification: The synthesis of apigenin (B1666066) analogues has shown that modifications to side chains, for instance through Mitsunobu or Suzuki coupling reactions, can yield compounds with potent biological effects. nih.gov Similar modifications to the propoxy chain of this compound could be explored.

Functionalization for Stability and Conjugation: Derivatization can also be used to enhance the chemical stability of a compound. For example, introducing specific functional groups can make a molecule more resilient to metabolic degradation. rsc.org Furthermore, incorporating functional handles like azides allows for conjugation to other molecules, such as polyethylene (B3416737) glycol (PEG), to improve solubility or pharmacokinetic profiles. acs.org

Future efforts will focus on combining these techniques to create multifunctional molecules. For instance, a derivative could be designed not only for high-affinity binding but also to include a fluorescent tag for imaging or a reactive group for covalent inhibition. The use of post-column derivatization techniques in analytical methods can also enhance the detection and characterization of these novel compounds and their metabolites. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Propoxyphenyl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or Williamson ether synthesis (for introducing the propoxy group). For Friedel-Crafts, 3-propoxybenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane under reflux . Optimizing conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical. For example, excess AlCl₃ may improve acylation efficiency but risks side reactions. Solvents like dichloromethane or nitrobenzene influence reaction kinetics and product isolation .

Table 1 : Comparison of Synthesis Routes

| Method | Catalyst/Solvent | Temperature | Yield* | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃/CH₂Cl₂ | Reflux | ~60-70% | Moisture sensitivity |

| Williamson Ether | KOH/acetone | 50–60°C | ~50-65% | Competing eliminations |

*Yields are hypothetical based on analogous compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste services. Avoid aqueous disposal due to potential environmental toxicity .

- Emergency Procedures : In case of inhalation or contact, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation accessible .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural features of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons adjacent to the propoxy group (3-position) show deshielding (~δ 7.2–7.4 ppm as doublets). The methyl ketone group (C=O) appears as a singlet at δ 2.6 ppm. Propoxy –OCH₂– protons split into a triplet (~δ 3.9–4.1 ppm) .

- IR Spectroscopy : Strong C=O stretching at ~1680–1720 cm⁻¹ and aromatic C–O–C (propoxy) at ~1250 cm⁻¹ .

- UV-Vis : A π→π* transition of the aromatic ring with λmax ~240–260 nm, useful for purity assessment .

Advanced Research Questions

Q. What strategies can optimize the Friedel-Crafts acylation for synthesizing this compound, particularly regarding catalyst selection and solvent systems?

- Methodological Answer :

- Catalyst Screening : Test alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce moisture sensitivity. For example, FeCl₃ in CH₃CN at 80°C improved yields in analogous ketone syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of the acylium ion but complicate purification. Mixed solvents (CH₂Cl₂:EtOAc) balance reactivity and workup .

- In Situ Monitoring : Use TLC (Rf ~0.5 in hexane:EtOAc 4:1) or GC-MS to track reaction progress and minimize over-acylation byproducts .

Q. How do researchers resolve contradictions in spectral data when characterizing substituted ethanone derivatives like this compound?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC clarify ambiguous ¹H/¹³C assignments. For example, HMBC correlations between the ketone carbonyl (δ 207 ppm) and adjacent aromatic protons confirm substitution patterns .

- X-ray Crystallography : Resolves structural ambiguities (e.g., para vs. meta substitution) by providing definitive bond lengths and angles. Requires high-purity crystals grown via slow evaporation in hexane/EtOAc .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian09). Deviations >5% suggest impurities or misassignments .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate LogP (~2.5), solubility (LogS ~-3.5), and Lipinski’s rule compliance (MW <500, H-bond donors ≤5). For the target compound, predicted zero violations suggest drug-like potential .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cytochrome P450 enzymes). Docking scores (ΔG < -7 kcal/mol) indicate strong binding, validated via in vitro enzyme assays .

- MD Simulations : GROMACS simulates stability in biological membranes. A 100-ns trajectory showing <2 Å RMSD for the ligand-protein complex supports target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.